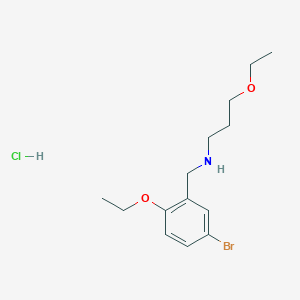![molecular formula C19H16N2O3S B4172741 N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B4172741.png)
N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-phenoxyacetamide
Übersicht
Beschreibung
N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-phenoxyacetamide, also known as HN-1, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. HN-1 is a member of the class of thioamides, which are organic compounds containing a carbon atom double-bonded to a sulfur atom and a nitrogen atom attached to the sulfur atom.
Wirkmechanismus
The exact mechanism of action of N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-phenoxyacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of various kinases, such as AKT and ERK, which are involved in cell signaling pathways that promote cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids, which are essential for cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-phenoxyacetamide is its relatively simple synthesis method, which makes it accessible for laboratory experiments. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a potentially safer alternative to other anti-cancer agents. However, one limitation of this compound is its relatively low solubility in water, which may limit its potential applications in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-phenoxyacetamide. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more accessible for laboratory experiments and potential clinical applications. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential molecular targets for its therapeutic effects. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound in animal models and potentially in human clinical trials.
Wissenschaftliche Forschungsanwendungen
N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-phenoxyacetamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides, which are believed to play a role in the development of the disease.
Eigenschaften
IUPAC Name |
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-14-9-10-16-13(11-14)5-4-8-17(16)20-19(25)21-18(23)12-24-15-6-2-1-3-7-15/h1-11,22H,12H2,(H2,20,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSSLKXCJLNWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC3=C2C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4172663.png)

![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-1,3-thiazol-2-yl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4172668.png)
![N-(4-chlorophenyl)-4-{2-[(2,5-dichlorophenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4172676.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4172681.png)
![N-(3,4-dichlorophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4172688.png)

![methyl 2-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzoate](/img/structure/B4172699.png)
![3-(anilinosulfonyl)-4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4172708.png)

![4-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]morpholine](/img/structure/B4172728.png)

![N-{4-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]phenyl}-N-methylacetamide ethanedioate (salt)](/img/structure/B4172745.png)
![7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4172758.png)
